molecular formula C13H18N2O B1386364 [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 871688-89-0

[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine

Cat. No.: B1386364
CAS No.: 871688-89-0
M. Wt: 218.29 g/mol
InChI Key: CDTYYVCTNDTKLA-UHFFFAOYSA-N
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Description

[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a tert-butyl group at the 5-position of the benzoxazole ring and an ethylamine group at the 2-position. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Ethylamine Group: The ethylamine group can be introduced through a nucleophilic substitution reaction using ethylamine and a suitable leaving group on the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated benzoxazole derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Benzoxazoleethanamine: Similar structure but lacks the tert-butyl group.

    5-Tert-butyl-2-benzoxazolylthiophene: Contains a thiophene ring instead of an ethylamine group.

    2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine group.

Uniqueness

The presence of the tert-butyl group at the 5-position of the benzoxazole ring and the ethylamine group at the 2-position makes [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2,3)9-4-5-11-10(8-9)15-12(16-11)6-7-14/h4-5,8H,6-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTYYVCTNDTKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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